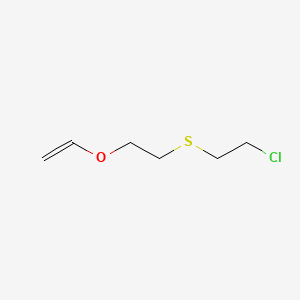![molecular formula C26H18N4O5 B14301718 4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} CAS No. 112213-99-7](/img/structure/B14301718.png)
4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}: is an organic compound characterized by its unique molecular structure, which includes two nitrophenyl groups connected via an oxybis linkage to an aniline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} typically involves the condensation reaction between 4,4’-oxydianiline and 2-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to promote the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Reduction: Corresponding amines.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4’-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline} involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the imine linkage can interact with nucleophiles. These interactions can lead to various biological and chemical effects, depending on the specific application and environment.
Vergleich Mit ähnlichen Verbindungen
- 4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline}
- 4,4’-oxybis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline}
Comparison:
- 4,4’-oxybis{N-[(E)-(3-methoxyphenyl)methylene]aniline} has a methoxy group instead of a nitro group, which affects its reactivity and applications.
- 4,4’-oxybis{N-[(E)-(2,4-dichlorophenyl)methylidene]aniline} contains dichlorophenyl groups, which influence its chemical properties and potential uses.
Eigenschaften
CAS-Nummer |
112213-99-7 |
|---|---|
Molekularformel |
C26H18N4O5 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)-N-[4-[4-[(2-nitrophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18N4O5/c31-29(32)25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)35-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30(33)34/h1-18H |
InChI-Schlüssel |
SOAUKFBHIQMPBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CC=C4[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


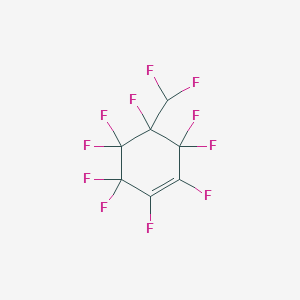
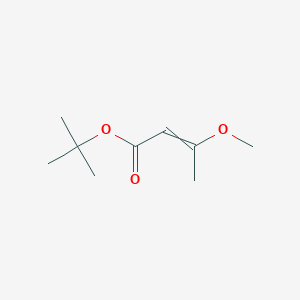
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
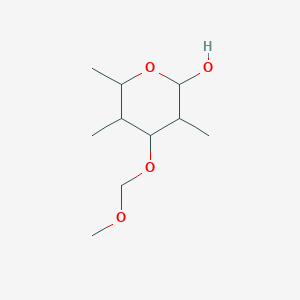
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
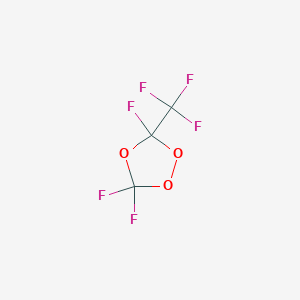
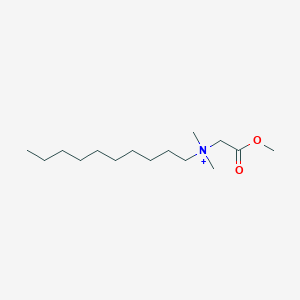

![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
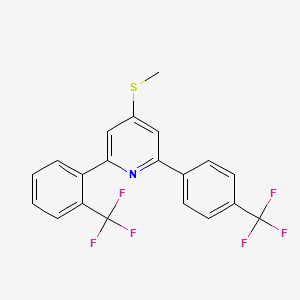
![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
